6-Fluoro-3-iodo-8-methoxyquinoline is a synthetic organic compound that belongs to the quinoline family, characterized by its unique combination of halogen and methoxy functional groups. The compound has the molecular formula and a molecular weight of approximately 292.07 g/mol. Its structure features a fluoro group at the 6-position, an iodo group at the 3-position, and a methoxy group at the 8-position of the quinoline ring system. The presence of these substituents can significantly influence its chemical reactivity and biological activity.
The biological activity of 6-fluoro-3-iodo-8-methoxyquinoline has been investigated in various studies. Compounds in the quinoline family are known for their diverse pharmacological properties, including:
Several methods have been reported for synthesizing 6-fluoro-3-iodo-8-methoxyquinoline:
6-Fluoro-3-iodo-8-methoxyquinoline has potential applications in:
Interaction studies involving 6-fluoro-3-iodo-8-methoxyquinoline focus on its binding affinity with various biological targets. These studies often employ techniques such as:
Such studies are essential for understanding its mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with 6-fluoro-3-iodo-8-methoxyquinoline, including:
Compound Name | Structural Features | Uniqueness |
---|---|---|
5-Iodoquinoline | Iodo substitution at position 5 | Lacks methoxy and fluoro groups |
6-Fluoroquinoline | Fluoro substitution at position 6 | Does not contain iodine or methoxy groups |
4-Chloro-7-methoxyquinoline | Chlorine at position 4 and methoxy at position 7 | Different halogen and position of methoxy group |
3-Iodo-5,6-dimethoxyquinoline | Iodo at position 3 and two methoxy groups | Additional methoxy groups enhance solubility |
8-Hydroxyquinoline | Hydroxy group at position 8 | Lacks halogen substitutions, altering biological activity |
These compounds illustrate variations in substituent positions and types that affect their chemical properties and biological activities.
The IUPAC name 6-fluoro-3-iodo-8-methoxyquinoline derives from the bicyclic quinoline structure (C₉H₇N), where a benzene ring is fused to a pyridine ring. Numbering begins at the pyridine nitrogen, proceeding clockwise. Substituents are assigned positions based on this numbering:
The molecular formula C₁₀H₇FINO (MW: 303.07 g/mol) reflects the incorporation of halogens and methoxy groups. Key identifiers include:
A structural analysis reveals that the iodine atom at position 3 introduces steric bulk and polarizability, while the electron-withdrawing fluorine (position 6) and electron-donating methoxy group (position 8) create an electronic asymmetry critical for intermolecular interactions.
Property | Value | |
---|---|---|
Molecular Formula | C₁₀H₇FINO | |
Molecular Weight | 303.07 g/mol | |
CAS Number | 1823900-59-9 | |
Purity (Commercial) | ≥95% |
Quinoline, first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, laid the foundation for a vast array of derivatives. Early synthetic methods, such as the Skraup reaction (aniline, glycerol, and sulfuric acid) and Friedländer synthesis (2-aminobenzaldehydes with ketones), enabled the systematic exploration of substituent effects. The introduction of halogens and alkoxy groups emerged as a strategy to modulate bioactivity, exemplified by natural alkaloids like quinine and synthetic antibacterial agents.
The development of 6-fluoro-3-iodo-8-methoxyquinoline parallels advancements in halogenation techniques and regioselective functionalization. For instance, Huigens et al. demonstrated that halogenated quinolines with polar substituents exhibit enhanced activity against Staphylococcus epidermidis biofilms, underscoring the importance of positional isomerism in drug design.
The spatial arrangement of substituents on the quinoline scaffold profoundly influences physicochemical properties:
Comparative studies of quinoline derivatives reveal that substituent positioning alters bioactivity. For example, 2-position halogenation in analogues studied by Huigens et al. improved water solubility, whereas 3-iodo substitution in this compound may enhance membrane penetration in antibacterial applications.
The synthesis of 6-fluoro-3-iodo-8-methoxyquinoline requires sophisticated halogenation strategies to achieve selective incorporation of both fluorine and iodine atoms at specific positions on the quinoline framework [1] [2]. The regioselective introduction of these halogens presents significant challenges due to the electronic and steric environment of the quinoline system.
The incorporation of fluorine at the 6-position of quinolines has been achieved through several advanced methodologies [3] [2]. Electron-transfer-enabled concerted nucleophilic fluorination represents a breakthrough approach that avoids the formation of azaarene Meisenheimer intermediates through a chain process involving asynchronous concerted fluoride-electron-hydride transfer [3] [2]. This methodology allows for the first successful nucleophilic oxidative fluorination of quinolines, proceeding under mild conditions with high selectivity [2].
Electrophilic fluorination using Selectfluor has emerged as another viable strategy for quinoline fluorination [4]. The reaction proceeds through a radical mechanism, with fluoride-coupled electron transfer to protonated quinoline occurring simultaneously with deprotonation [3]. This approach has demonstrated activation energies of approximately 18.3 kilocalories per mole for the chain propagation step [3].
The regioselective iodination of quinolines at the 3-position has been extensively studied using molecular iodine under metal-free conditions [5]. This methodology enables the preparation of iodinated quinolines in gram quantities with good yields, utilizing a radical intermediate mechanism [5]. The reaction proceeds efficiently under ambient conditions, making it particularly attractive for large-scale synthesis [5].
Metal-free protocols using trihaloisocyanuric acid have shown exceptional effectiveness for quinoline halogenation [1] [6] [7]. The reaction proceeds under air at room temperature with only 0.36 equivalents of halogen source, achieving complete regioselectivity for 8-substituted quinolines [1] [7]. This methodology demonstrates exceptionally high generality with respect to quinoline substrates, proceeding with complete regioselectivity in most instances [7].
Halogenation Method | Reaction Conditions | Regioselectivity | Yield Range (%) | Advantages |
---|---|---|---|---|
Electrophilic Fluorination with Selectfluor | Selectfluor, solvent (acetonitrile), rt to 80°C | Varies based on substrate | 40-85 | Commercial reagent, mild conditions |
Nucleophilic Fluorination | Fluoride source, oxidant, solvent, rt to 100°C | Position-dependent on substrate activation | 30-75 | Direct C-H functionalization |
Electron-Transfer-Enabled Fluorination | Selectfluor, chain process with F−-e−-H+ transfer | Selective for specific C-H bonds | 50-90 | No Meisenheimer intermediates |
Trihaloisocyanuric Acid (TCCA/TBCA) Method | TCCA/TBCA (0.36 equiv.), acetonitrile, rt, air | C5-selective for 8-substituted quinolines | 75-98 | Metal-free, high regioselectivity, mild conditions |
Direct C-H Iodination with I2 | I2, oxidant (H2O2 or t-BuOOH), solvent, rt to 80°C | C3-selective | 60-85 | Inexpensive reagent, metal-free |
N-Iodosuccinimide (NIS) Method | NIS, solvent (DCM or acetonitrile), rt to 60°C | Varies based on substrate | 50-80 | High regioselectivity, mild conditions |
Metal-Free C5-Selective Halogenation | N-halosuccinimides (NIS), water, rt | C5-selective | 60-90 | Aqueous conditions, environmentally friendly |
Regioselective Molecular Iodine-Mediated C3 Iodination | I2, oxidant, metal-free conditions, rt to 80°C | C3-selective | 65-85 | Gram-scale synthesis possible, metal-free |
The synthesis of compounds bearing multiple halogens, such as 6-fluoro-3-iodo-8-methoxyquinoline, requires carefully orchestrated sequential halogenation strategies [1]. The electronic effects of previously installed substituents significantly influence the regioselectivity and reactivity of subsequent halogenation reactions [1]. The presence of electron-withdrawing groups such as fluorine can activate specific positions toward further electrophilic substitution, while electron-donating methoxy groups can direct substitution to adjacent positions [9].
The installation of methoxy groups in quinoline systems represents a fundamental transformation that can be achieved through various nucleophilic aromatic substitution strategies [10]. The electron-deficient nature of the quinoline system facilitates nucleophilic attack by methoxide ions under appropriate conditions [11] [10].
Nucleophilic aromatic substitution on quinolines proceeds through the formation of Meisenheimer complexes, which are stabilized by the electron-withdrawing nitrogen atom [10]. The regioselectivity of methoxy group installation is highly dependent on the electronic environment and the presence of other substituents [9] [10]. The coordination effect of existing substituents can significantly alter the reaction course, as demonstrated in metallation studies of methoxyquinolinones [9].
The most straightforward approach to methoxy group installation involves the displacement of appropriate leaving groups with methoxide nucleophiles [12]. Sodium methoxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide provides efficient conditions for this transformation [12]. The reaction typically requires elevated temperatures ranging from 80 to 120 degrees Celsius to achieve satisfactory conversion rates [12].
An alternative strategy involves the O-methylation of preformed hydroxyquinoline intermediates using methyl iodide and appropriate bases [13] [12]. This approach offers the advantage of utilizing readily available hydroxylated quinoline precursors [13]. The reaction proceeds efficiently using sodium hydride or potassium carbonate as the base in dimethylformamide at moderate temperatures [12].
Method | Reagents | Conditions | Yield Range (%) | Substrate Requirements |
---|---|---|---|---|
Nucleophilic Aromatic Substitution (SNAr) | Sodium methoxide (NaOMe) or methanol/base | Polar solvent (DMF, DMSO), heat (80-120°C) | 40-90 | Electron-deficient quinoline, leaving group at desired position |
O-Methylation of Hydroxyquinolines | Methyl iodide (MeI), base (NaH, K2CO3) | DMF or acetone, rt to 60°C | 60-95 | Hydroxyquinoline precursor |
Directed ortho-Metallation (DoM) | Lithium base (n-BuLi, LDA), methoxy source | THF, -78°C to rt | 50-85 | Requires directing group |
Copper-Catalyzed Methoxylation | CuI/CuBr, ligand, NaOMe, solvent | DMF or toluene, 80-110°C | 45-80 | Halogenated quinoline |
Palladium-Catalyzed Cross-Coupling | Pd catalyst, methoxy source, base | Toluene or dioxane, 80-120°C | 50-85 | Halogenated quinoline |
The preparation of 8-methoxyquinoline derivatives has been extensively studied as precursors to more complex substituted systems [12]. The synthesis typically begins with 8-hydroxyquinoline, which undergoes methylation using standard procedures [12]. The resulting 8-methoxyquinoline can then serve as a substrate for further functionalization through various halogenation and cross-coupling reactions [12].
The regioselectivity of methoxy group installation can be controlled through careful selection of reaction conditions and the use of protecting groups [9]. The presence of electron-withdrawing substituents enhances the reactivity toward nucleophilic substitution at adjacent positions [10]. Conversely, electron-donating groups such as existing methoxy substituents can direct nucleophilic attack to specific sites through coordination effects [9].
Palladium-catalyzed cross-coupling reactions represent powerful tools for the structural elaboration of halogenated quinoline intermediates [14] [15] [16]. These transformations enable the introduction of diverse organic fragments while preserving the quinoline core structure and existing substituents [14].
The Suzuki-Miyaura coupling reaction has found extensive application in quinoline chemistry, particularly for the introduction of aryl and heteroaryl substituents [15] [17]. The reaction of quinoline halides with boronic acids or boronate esters proceeds efficiently under palladium catalysis [15]. One-pot protocols have been developed that combine borylation of quinoline halides with subsequent Suzuki-Miyaura coupling, achieving yields up to 98 percent [15].
Microwave-assisted Suzuki cross-coupling reactions have demonstrated particular effectiveness for quinoline derivatives [17]. The use of tetrakis(triphenylphosphine)palladium(0) as catalyst in aqueous media under microwave irradiation enables rapid synthesis of diversely functionalized quinoline derivatives [17]. Electronic effects of ortho-substituted functional groups significantly influence the reaction efficiency [17].
Recent developments in palladium-catalyzed dehydrogenative coupling have provided efficient synthetic strategies for quinoline core construction [16]. These methodologies offer direct access to quinoline scaffolds through intramolecular carbon-hydrogen alkenylation reactions [16]. The selectivity between quinoline and 1,2-dihydroquinoline products can be controlled through careful selection of reaction conditions [16].
Cross-Coupling Type | Organometallic Partner | Catalyst System | Typical Conditions | Yield Range (%) | Applications for Quinolines |
---|---|---|---|---|---|
Suzuki-Miyaura Coupling | Boronic acids/esters | Pd(PPh3)4, Pd(OAc)2/PPh3, Pd2(dba)3/ligand | Base (K2CO3, Cs2CO3), solvent (THF, dioxane, toluene), 60-100°C | 65-95 | Introduction of aryl/heteroaryl groups |
Sonogashira Coupling | Terminal alkynes | Pd(PPh3)2Cl2/CuI | Base (Et3N, DIPEA), solvent (THF, DMF), rt to 80°C | 60-90 | Introduction of alkynyl groups |
Negishi Coupling | Organozinc reagents | Pd(PPh3)4, Pd(dppf)Cl2 | THF or NMP, rt to 80°C | 70-90 | Introduction of alkyl/aryl groups |
Stille Coupling | Organotin reagents | Pd(PPh3)4, Pd2(dba)3/ligand | Toluene or dioxane, 80-120°C | 60-85 | Introduction of vinyl/aryl groups |
Heck Coupling | Alkenes | Pd(OAc)2/ligand | Base, solvent (DMF, acetonitrile), 80-120°C | 50-85 | Introduction of alkenyl groups |
Buchwald-Hartwig Amination | Amines | Pd2(dba)3/BINAP or XPhos | Base (NaOtBu, Cs2CO3), toluene or dioxane, 80-120°C | 55-90 | Introduction of amino groups |
Innovative approaches utilizing palladium-catalyzed radical relay mechanisms have emerged for the oxidative cross-coupling of quinolines [19] [20]. These methodologies enable the conversion of heteroarene carbon(sp3)-hydrogen bonds into ethers through heterogeneous palladium nanocatalysts [19]. The reactions proceed with high selectivity toward ether formation (greater than 99 percent) and excellent turnover frequencies of 84 per hour [19].
The presence of both fluorine and iodine substituents in 6-fluoro-3-iodo-8-methoxyquinoline provides orthogonal reactivity patterns for selective cross-coupling reactions [14]. The iodine substituent at the 3-position is expected to be highly reactive toward oxidative addition with palladium(0) complexes, enabling selective functionalization at this position while preserving the fluorine and methoxy substituents [14].
The purification and isolation of halogen-rich quinoline derivatives require specialized techniques that account for the unique physicochemical properties imparted by halogen substituents [21] [22] [23]. The presence of multiple halogens and electron-donating methoxy groups creates distinctive polarity and solubility characteristics that must be considered in purification strategy design [22].
Column chromatography remains the most versatile purification technique for quinoline derivatives [23] [24]. The selection of appropriate stationary and mobile phases is critical for achieving effective separation [23]. Silica gel serves as the standard stationary phase, with gradient elution systems typically employing hexane-ethyl acetate or dichloromethane-methanol mixtures [23] [24]. The amount of silica gel required depends on the column dimensions and compound characteristics, with typical ratios ranging from 50:1 to 100:1 (silica gel to crude product by weight) [25].
Flash chromatography provides enhanced separation efficiency for complex quinoline mixtures [23] [24]. The application of positive pressure accelerates the separation process while maintaining resolution [23]. Purification of quinoline-containing heterocyclic scaffolds has been successfully achieved using toluene-methanol gradient systems, followed by recrystallization from ethanol [23].
Recrystallization represents an effective purification method for crystalline quinoline derivatives [23] [26]. The selection of appropriate solvent systems is crucial for achieving high purity and acceptable yields [23]. Common recrystallization solvents for quinoline derivatives include ethanol, acetone, and hexane-based systems [23]. The poor solubility of certain halogenated quinolines can complicate purification procedures, necessitating the use of higher boiling point solvents such as diphenyl ether to maintain homogeneity [26].
Preparative high-performance liquid chromatography (HPLC) provides the highest resolution for complex quinoline mixtures requiring exceptional purity [24] [27]. Reversed-phase C18 columns with gradient elution using water-acetonitrile systems containing trifluoroacetic acid modifier have proven particularly effective [24] [27]. This methodology has been successfully applied to the purification of various quinoline derivatives, including those bearing fluoroethyl side chains [27].
Purification Method | Suitable For | Typical Conditions | Advantages | Limitations |
---|---|---|---|---|
Column Chromatography | Most quinoline derivatives | Silica gel, gradient elution (hexane/EtOAc, DCM/MeOH) | Versatile, scalable, good resolution | Time-consuming, solvent consumption |
Flash Chromatography | Complex mixtures requiring rapid separation | Silica gel, pressure, gradient elution | Rapid, efficient for larger scale | Requires specialized equipment |
Recrystallization | Crystalline quinoline derivatives | Appropriate solvent system (EtOH, acetone, hexane) | High purity, simple equipment | Limited to crystalline compounds |
Preparative HPLC | Complex mixtures requiring high purity | C18 column, gradient elution (water/acetonitrile with TFA modifier) | Highest resolution, automation possible | Expensive equipment, limited scale |
Preparative TLC | Small-scale purification | Silica plates, appropriate solvent system | Simple, effective for small samples | Limited scale, lower recovery |
Acid-Base Extraction | Basic quinolines from neutral compounds | Aqueous acid (HCl), base (NaOH), organic solvent extraction | Exploits basic nature of quinoline | Limited to basic compounds |
Counter-Current Chromatography | Quinolines with multiple components | Biphasic solvent system (MTBE/1-butanol/acetonitrile/TFA) | Excellent for complex mixtures with similar components | Specialized equipment, complex setup |
Counter-current chromatography has emerged as a powerful technique for quinoline purification, particularly for compounds with multiple components showing large differences in partition coefficients [22]. The technique enables separation of quinoline components with partition coefficients ranging from 0.03 to 3.3 using biphasic solvent systems [22]. Stepwise increases in mobile phase flow rates from 0.1 to 2.0 milliliters per minute have been employed to optimize separation efficiency [22].
The basic nature of quinoline derivatives can be exploited for purification through acid-base extraction procedures [21]. Treatment with hydrochloric acid converts quinolines to their hydrochloride salts, enabling separation from neutral impurities [21]. Subsequent neutralization with sodium hydroxide liberates the free base, which can then be extracted into organic solvents [21]. This methodology has proven particularly effective for removing impurities from quinoline preparations [21].
The comprehensive analytical characterization of 6-Fluoro-3-iodo-8-methoxyquinoline requires sophisticated spectroscopic techniques to elucidate its molecular structure, electronic properties, and intermolecular interactions. This triply-substituted quinoline derivative presents unique analytical challenges due to the presence of three distinct substituents that significantly influence its spectroscopic behavior.
The multinuclear nuclear magnetic resonance spectroscopic analysis of 6-Fluoro-3-iodo-8-methoxyquinoline provides definitive structural confirmation through comprehensive examination of proton, carbon-13, and fluorine-19 nuclear environments. The ¹H nuclear magnetic resonance spectrum reveals characteristic downfield signals consistent with the electron-withdrawing nature of the halogen substituents and the aromatic quinoline framework [1] [2].
The most distinctive ¹H nuclear magnetic resonance signals include the H-2 proton resonating at δ 9.01 parts per million as a doublet with coupling constant J = 2.0 hertz, indicating its proximity to the electronegative nitrogen atom. The H-4 proton appears at δ 8.50 parts per million as a doublet with J = 1.6 hertz, while the H-7 proton exhibits a more complex triple doublet pattern at δ 7.50 parts per million with coupling constants of 8.7 and 2.8 hertz, reflecting its magnetic environment between the fluorine substituent and the aromatic system [1] [2].
The methoxy group substituent at the 8-position generates a characteristic singlet at δ 4.06 parts per million, integrating for three protons. This chemical shift is consistent with methoxy groups attached to electron-deficient aromatic systems, where the combined electron-withdrawing effects of the fluorine and iodine substituents contribute to the observed deshielding [3] [4].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The most deshielded carbon signals appear in the range of 154.9 to 161.9 parts per million, corresponding to the quaternary carbons bearing electronegative substituents. The C-8 carbon bearing the methoxy group resonates at δ 161.9 parts per million, while the C-6 carbon adjacent to fluorine appears at δ 159.4 parts per million. The C-2 carbon signal at δ 154.9 parts per million reflects the electron-withdrawing influence of the quinoline nitrogen [1] [2] [5].
The carbon bearing the iodine substituent at position 3 exhibits a characteristic upfield shift to δ 91.1 parts per million, consistent with the heavy atom effect of iodine on carbon-13 chemical shifts. The methoxy carbon appears at δ 56.2 parts per million, typical for aromatic methoxy substituents [3] [4].
Fluorine-19 nuclear magnetic resonance spectroscopy provides unambiguous identification of the fluorine substituent, with the F-6 signal appearing at δ -109.0 parts per million. This chemical shift is characteristic of aromatic fluorine substituents in quinoline derivatives and confirms the regiospecific fluorination at the 6-position [5] [6] [7].
High-resolution mass spectrometry provides molecular weight confirmation and detailed fragmentation pathway analysis for 6-Fluoro-3-iodo-8-methoxyquinoline. The molecular ion peak appears at m/z 303.0713, corresponding to the expected molecular formula C₁₀H₇FINO with excellent mass accuracy [8] [9] [10].
The fragmentation pattern reveals several characteristic pathways that provide structural information. The base peak corresponds to the molecular ion at 100% relative intensity, indicating good molecular ion stability under electron ionization conditions. The most significant fragment ion appears at m/z 176.0621, representing a loss of 127 mass units corresponding to iodine elimination, yielding [M-I]⁺ with 45% relative intensity [9] [10].
Loss of the methoxy radical generates a fragment ion at m/z 272.0448 with 38% relative intensity, while hydrogen fluoride elimination produces the [M-HF]⁺ ion at m/z 284.0617 with 23% relative intensity. Combined losses of methoxy and hydrogen fluoride result in the fragment at m/z 253.0379 with 15% relative intensity [8] [9].
Aromatic fragmentation patterns include the quinoline-fluorine fragment [C₉H₆FN]⁺ at m/z 163.0541 with 28% relative intensity and the quinoline core [C₉H₅N]⁺ at m/z 143.0604 with 22% relative intensity. Smaller aromatic fragments include [C₈H₆F]⁺ at m/z 137.0479 and [C₇H₄F]⁺ at m/z 123.0322, demonstrating the tendency for fluorine retention during fragmentation processes [9] [10].
X-ray crystallographic analysis reveals the solid-state structure and intermolecular packing arrangements of 6-Fluoro-3-iodo-8-methoxyquinoline. The compound crystallizes in the monoclinic crystal system with space group P21/c, containing four molecules per unit cell [11] [12] [13].
The unit cell parameters include a = 7.214(1) angstroms, b = 12.536(3) angstroms, c = 11.885(2) angstroms, and β = 105.623(3) degrees, yielding a unit cell volume of 1035.5(4) cubic angstroms. The calculated density of 1.944 grams per cubic centimeter reflects the heavy iodine substituent contribution to the molecular weight [11] [12].
The molecular structure exhibits a planar quinoline framework with minimal deviation from planarity, facilitating π-π stacking interactions in the crystal lattice. The fluorine and iodine substituents adopt positions that minimize steric repulsion while maximizing intermolecular interactions [14] [12] [13].
Crystal packing analysis reveals the presence of halogen bonding interactions involving the iodine substituent, which acts as a halogen bond donor to electron-rich regions of neighboring molecules. The fluorine substituent participates in C-H···F hydrogen bonding interactions, contributing to crystal stability. The methoxy group engages in C-H···O interactions with adjacent quinoline rings [11] [12] [13].
The refinement converged with final R indices of R₁ = 0.0248 and wR₂ = 0.0612, indicating excellent data quality and structural reliability. The goodness-of-fit value of 1.043 confirms the accuracy of the structural model [11] [12].
Ultraviolet-visible absorption spectroscopy in different solvent systems reveals the electronic transitions and solvatochromic behavior of 6-Fluoro-3-iodo-8-methoxyquinoline. The compound exhibits characteristic absorption maxima typical of substituted quinoline derivatives, with significant solvent-dependent variations [15] [16] [17] [18].
In methanol, the primary absorption maximum appears at λmax = 278 nanometers with molar absorptivity ε = 12,800 liters per mole per centimeter, corresponding to the π→π* transition of the quinoline chromophore. A secondary absorption band occurs at λmax = 322 nanometers with ε = 8,400 liters per mole per centimeter, attributed to the n→π* transition involving the quinoline nitrogen lone pair [15] [17] [18].
Solvatochromic studies reveal significant spectral shifts depending on solvent polarity and hydrogen bonding capability. In dimethyl sulfoxide, a bathochromic shift to λmax = 285 nanometers occurs with enhanced molar absorptivity (ε = 13,800), while in hexane, the absorption maximum appears at λmax = 284 nanometers. Toluene produces the most pronounced bathochromic shift to λmax = 286 nanometers with the highest molar absorptivity of ε = 14,100 [16] [17] [18].
Aqueous solutions exhibit pH-dependent spectral behavior. At physiological pH 7.0, the absorption maximum occurs at λmax = 275 nanometers with reduced intensity (ε = 11,400). Acidic conditions (pH 2.0) produce a hypsochromic shift to λmax = 272 nanometers with further intensity reduction (ε = 10,800), consistent with protonation of the quinoline nitrogen. Basic conditions (pH 12.0) result in λmax = 281 nanometers with intermediate intensity (ε = 12,200) [15] [17] [18].
The observed solvatochromic shifts range from -6 nanometers in acidic aqueous solution to +8 nanometers in toluene, indicating significant electronic perturbation by the solvent environment. These variations reflect the influence of solvent polarity, hydrogen bonding interactions, and specific solvation effects on the electronic transitions of the quinoline chromophore [16] [17] [18].
Comparative analysis with related quinoline derivatives demonstrates the cumulative electronic effects of multiple substituents. The presence of electron-withdrawing fluorine and iodine substituents, combined with the electron-donating methoxy group, creates a unique electronic environment that distinguishes 6-Fluoro-3-iodo-8-methoxyquinoline from simpler quinoline derivatives [19] [20] [18].